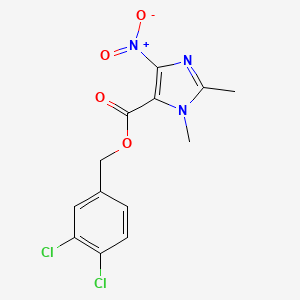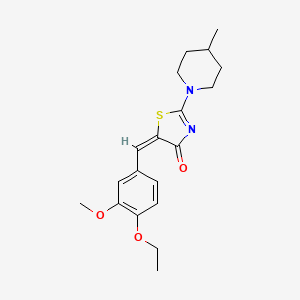![molecular formula C21H22ClN5O4 B4310158 ETHYL 3-(2-CHLOROPHENYL)-3-{2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}PROPANOATE](/img/structure/B4310158.png)
ETHYL 3-(2-CHLOROPHENYL)-3-{2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}PROPANOATE
Vue d'ensemble
Description
Ethyl 3-(2-chlorophenyl)-3-({[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}amino)propanoate is a complex organic compound that features a combination of aromatic rings, a tetrazole ring, and ester and amide functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(2-CHLOROPHENYL)-3-{2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}PROPANOATE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the reaction of 4-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Acylation: The tetrazole derivative is then acylated using an appropriate acyl chloride to introduce the acetyl group.
Amidation: The acylated tetrazole is reacted with 3-(2-chlorophenyl)propanoic acid to form the amide bond.
Esterification: Finally, the carboxylic acid group is esterified with ethanol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(2-chlorophenyl)-3-({[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}amino)propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium hydride in dimethylformamide or other polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Ethyl 3-(2-chlorophenyl)-3-({[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}amino)propanoate has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activity, including anti-inflammatory, antimicrobial, and anticancer properties.
Industrial Applications: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of ETHYL 3-(2-CHLOROPHENYL)-3-{2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}PROPANOATE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tetrazole ring and aromatic groups may facilitate interactions with biological macromolecules, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(2-chlorophenyl)-3-({[5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetyl}amino)propanoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Ethyl 3-(2-bromophenyl)-3-({[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}amino)propanoate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 3-(2-chlorophenyl)-3-({[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}amino)butanoate: Similar structure but with a butanoate ester instead of propanoate.
Uniqueness
Ethyl 3-(2-chlorophenyl)-3-({[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}amino)propanoate is unique due to the specific combination of functional groups and the presence of the tetrazole ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
IUPAC Name |
ethyl 3-(2-chlorophenyl)-3-[[2-[5-(4-methoxyphenyl)tetrazol-2-yl]acetyl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O4/c1-3-31-20(29)12-18(16-6-4-5-7-17(16)22)23-19(28)13-27-25-21(24-26-27)14-8-10-15(30-2)11-9-14/h4-11,18H,3,12-13H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIVGRFJCWFWOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ALLYL-6-BROMO-2-OXOHEXAHYDRO-2H-3,5-METHANOCYCLOPENTA[B]FURAN-7-CARBOXAMIDE](/img/structure/B4310079.png)
![1-C-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol](/img/structure/B4310086.png)
![16-ACETYL-13-[(4-FLUOROPHENYL)METHYLENE]-9-METHYL-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAEN-14-ONE](/img/structure/B4310094.png)
![13-{[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLENE}-9-METHYL-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAEN-14-ONE](/img/structure/B4310101.png)
![methyl 1-acetyl-5-(3,5-dichlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4310109.png)
![benzyl 7-(3-methoxyphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B4310128.png)
![3-chloro-7-(4-fluorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B4310142.png)
![4-[(4-CHLORO-2-CYCLOHEXYLPHENOXY)METHYL]-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE](/img/structure/B4310144.png)

![N-(4-SEC-BUTYLPHENYL)-2-{[7-(2-FLUOROBENZYL)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}ACETAMIDE](/img/structure/B4310173.png)
![N-(4-{1-[(3-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE](/img/structure/B4310175.png)

![5'-methyl-3'-[4-(trifluoromethoxy)phenyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4310185.png)

